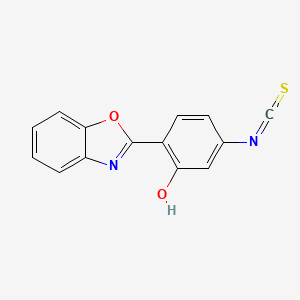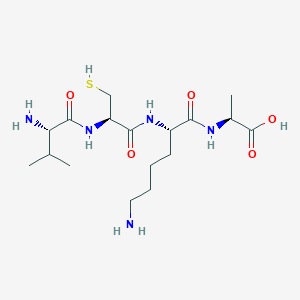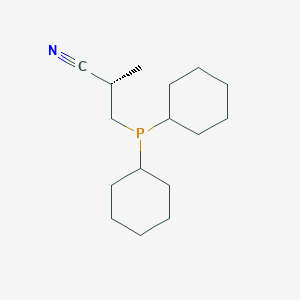
6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is notable for its unique structure, which includes an isothiocyanate group and a cyclohexa-2,4-dien-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one typically involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures (145-150°C) for several hours to achieve good yields . The process can be summarized as follows:
Starting Materials: 2-aminophenol and aromatic aldehydes.
Reaction Conditions: 40% aqueous sodium hydroxide solution, 145-150°C, 3-6 hours.
Yield: Good to excellent.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the isothiocyanate group under mild conditions.
Major Products
The major products formed from these reactions include oxidized benzoxazole derivatives, reduced benzoxazole derivatives, and various substituted benzoxazole compounds .
Scientific Research Applications
6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma.
Mechanism of Action
The mechanism of action of 6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial and fungal cells . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-one: Exhibits antimicrobial activity against Bacillus subtilis and Candida albicans.
2-(Chloromethyl)-1H-benzo[d]imidazole: Used as an intermediate in the synthesis of various benzoxazole derivatives.
Uniqueness
6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one is unique due to its isothiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
CAS No. |
861886-73-9 |
|---|---|
Molecular Formula |
C14H8N2O2S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-5-isothiocyanatophenol |
InChI |
InChI=1S/C14H8N2O2S/c17-12-7-9(15-8-19)5-6-10(12)14-16-11-3-1-2-4-13(11)18-14/h1-7,17H |
InChI Key |
RQFZEDKMUYOQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=C=S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)

![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)
![2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate](/img/structure/B12528910.png)

![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)

![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)


![Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate](/img/structure/B12528951.png)
![(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol](/img/structure/B12528959.png)
![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)
